2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride
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Overview
Description
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is a chemical compound with the molecular formula C10H11F4NO·HCl It is known for its unique structure, which includes a tetrafluoropropoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and 2,2,3,3-tetrafluoropropanol.
Reaction Conditions: The nitro group of 2-methyl-4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Ether Linkage: The amino group is then reacted with 2,2,3,3-tetrafluoropropanol under basic conditions to form the ether linkage, resulting in 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of 2-methyl-4-nitroaniline using industrial hydrogenation equipment.
Etherification: Continuous etherification process using automated reactors to ensure consistent quality and yield.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aniline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
- 2,2,3,3-Tetrafluoropropanol
- 2,3,3,3-Tetrafluoropropene
Uniqueness
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is unique due to its specific combination of a tetrafluoropropoxy group with an aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYZIJOWDAZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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